4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide
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Overview
Description
4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrrol-1-yl group attached to a pyridazin-3-yl moiety, linked via an aminoethyl chain to a 4-ethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide typically involves multiple steps:
Formation of the Pyridazin-3-yl Intermediate: The initial step involves the synthesis of the pyridazin-3-yl intermediate through a series of reactions, including cyclization and functional group modifications.
Attachment of the Pyrrol-1-yl Group: The pyrrol-1-yl group is introduced via a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with the pyridazin-3-yl intermediate.
Linking the Aminoethyl Chain: The aminoethyl chain is then attached through a condensation reaction, forming a stable amide bond.
Final Coupling with 4-Ethylbenzamide: The final step involves coupling the aminoethyl-pyridazin-3-yl intermediate with 4-ethylbenzamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: It is explored for its properties in forming novel materials with unique electronic or optical characteristics.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is investigated for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular function and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzamide
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide
Uniqueness
4-ethyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide is unique due to its specific structural features, such as the presence of the 4-ethylbenzamide group, which may confer distinct biological or chemical properties compared to similar compounds. This uniqueness can result in different reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
4-ethyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-15-5-7-16(8-6-15)19(25)21-12-11-20-17-9-10-18(23-22-17)24-13-3-4-14-24/h3-10,13-14H,2,11-12H2,1H3,(H,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAGKCNXAIBORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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